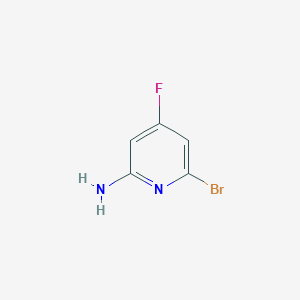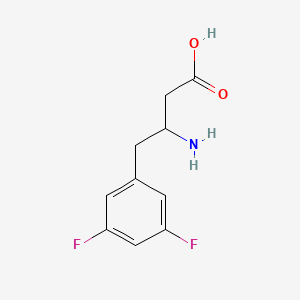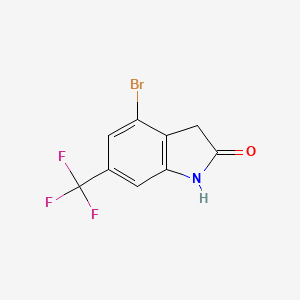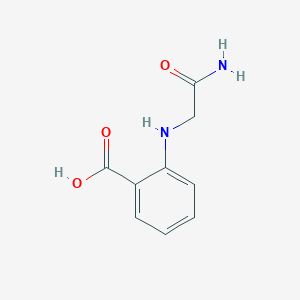
Methyl 3-(piperidin-4-yloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Pipéridin-4-yloxy)propanoate de méthyle est un composé chimique de formule moléculaire C9H17NO3. Il s'agit d'un dérivé de la pipéridine, une amine hétérocyclique à six chaînons, et il est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique. Ce composé est connu pour sa structure unique, qui comprend un cycle pipéridine lié à un groupe ester propanoate par une liaison éther.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Pipéridin-4-yloxy)propanoate de méthyle implique généralement la réaction de la pipéridine avec le 3-bromopropanoate de méthyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Dans un contexte industriel, la production de 3-(Pipéridin-4-yloxy)propanoate de méthyle peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de catalyseurs et de techniques de purification avancées telles que la distillation et la cristallisation garantit la production de composés de haute pureté adaptés aux applications pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Pipéridin-4-yloxy)propanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe ester peut être oxydé pour former des acides carboxyliques.
Réduction : Le groupe ester peut être réduit pour former des alcools.
Substitution : Le cycle pipéridine peut subir des réactions de substitution avec des électrophiles.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés de pipéridine substitués.
Applications de recherche scientifique
Le 3-(Pipéridin-4-yloxy)propanoate de méthyle est utilisé dans plusieurs domaines de la recherche scientifique :
Chimie : Comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Dans l'étude des interactions enzymatiques et de la liaison des récepteurs.
Médecine : Comme précurseur pour le développement de médicaments pharmaceutiques.
Industrie : Dans la production d'agrochimiques et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(Pipéridin-4-yloxy)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, selon la nature de la cible. Le cycle pipéridine joue un rôle crucial dans la liaison au site actif de la cible, tandis que le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs.
Applications De Recherche Scientifique
Methyl 3-(piperidin-4-yloxy)propanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor for the development of pharmaceutical drugs.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperidine ring plays a crucial role in binding to the active site of the target, while the ester group can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Pipéridin-4-yloxy)butanoate de méthyle
- 3-(Pipéridin-4-yloxy)acétate de méthyle
- 3-(Pipéridin-4-yloxy)propanoate d'éthyle
Unicité
Le 3-(Pipéridin-4-yloxy)propanoate de méthyle est unique en raison de sa liaison ester spécifique et de la position du cycle pipéridine. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |
Clé InChI |
GUHPKFSCJOJZRE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)




![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)






